molecular formula C16H26N2O4S2 B2371451 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide CAS No. 946284-29-3

2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Cat. No.: B2371451
CAS No.: 946284-29-3
M. Wt: 374.51
InChI Key: RNPVWUIOSGIXNY-UHFFFAOYSA-N
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Description

2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a synthetic organic compound, notable for its distinct quinoline backbone. It is distinguished by the presence of sulfonamide and sulfonyl functional groups, which confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves multiple steps:

  • Formation of Quinoline Core: : Initial cyclization reaction forms the quinoline skeleton.

  • Introduction of Methyl and Propylsulfonyl Groups: : Substitution reactions introduce methyl and propylsulfonyl groups.

  • Sulfonamide Functionalization: : A nucleophilic substitution reaction introduces the sulfonamide group at a strategic position.

Industrial Production Methods

In an industrial setting, large-scale production of this compound typically employs:

  • Flow Chemistry: : Continuous flow reactors for controlled synthesis.

  • Catalysts: : Use of specific catalysts to enhance reaction rates and selectivity.

  • Optimized Conditions: : Temperature, pressure, and solvent choices are meticulously optimized.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation, yielding various quinoline derivatives.

  • Reduction: : Reduction reactions produce tetrahydroquinoline derivatives.

  • Substitution: : Halogenation, sulfonation, and nitration are common substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogens, sulfonic acids, and nitric acid.

Major Products

  • Oxidation Products: : Quinoline N-oxides.

  • Reduction Products: : Dihydro- and tetrahydroquinolines.

  • Substitution Products: : Halogenated quinolines, nitroquinolines, and sulfonated derivatives.

Scientific Research Applications

Chemistry

  • Intermediate: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Functions as a ligand in catalytic reactions.

Biology

  • Pharmacological Studies: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine

  • Drug Development: : Explored as a potential scaffold for new therapeutic agents.

Industry

  • Material Science: : Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound's mechanism of action typically involves:

  • Molecular Targets: : Binding to specific proteins or enzymes.

  • Pathways: : Modulation of biochemical pathways, such as those involved in inflammation or cell signaling.

  • Structure-Activity Relationship (SAR): : The presence of sulfonyl and sulfonamide groups influences its interaction with biological targets.

Comparison with Similar Compounds

Unique Features

  • Dual Sulfonyl Groups: : The presence of both sulfonamide and sulfonyl groups is relatively rare, giving it unique chemical and biological properties.

Similar Compounds

  • Quinoline Derivatives: : Compounds like 4-hydroxyquinoline and 8-aminoquinoline.

  • Sulfonamide Derivatives: : Sulfamethoxazole and sulfasalazine.

Properties

IUPAC Name

2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S2/c1-4-10-24(21,22)18-9-5-6-14-11-15(7-8-16(14)18)17-23(19,20)12-13(2)3/h7-8,11,13,17H,4-6,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPVWUIOSGIXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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